molecular formula C18H19F2N5O4 B607613 Gdc-0077 CAS No. 2060571-02-8

Gdc-0077

カタログ番号 B607613
CAS番号: 2060571-02-8
分子量: 407.3778
InChIキー: SGEUNORSOZVTOL-CABZTGNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GDC-0077, also known as Inavolisib, is a potent and selective PI3K inhibitor . It blocks an enzyme involved in cancer growth called PI3K . GDC-0077 binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA .


Synthesis Analysis

The synthesis of GDC-0077 is not explicitly detailed in the available resources .


Molecular Structure Analysis

GDC-0077 is a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors of PI3Kα . It also induces the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα .


Chemical Reactions Analysis

GDC-0077 exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 .


Physical And Chemical Properties Analysis

GDC-0077 has a molecular weight of 407.37 . It is an orally available and selective inhibitor of PI3Kα .

科学的研究の応用

Application 1: Treatment of PIK3CA-Mutant Breast Cancer

  • Specific Scientific Field : Oncology, specifically breast cancer treatment .
  • Summary of the Application : GDC-0077 is a potent inhibitor of PI3K alpha, a protein that plays a key role in cell growth and survival . It’s being studied for its potential to treat breast cancer and other solid tumors that have a specific mutation in the PIK3CA gene .
  • Methods of Application or Experimental Procedures : In preclinical studies, GDC-0077 was administered orally to mice bearing PIK3CA-mutant breast tumor xenografts . In a phase I/Ib clinical trial, GDC-0077 was evaluated in combination with fulvestrant, a drug used to treat hormone receptor-positive breast cancer .
  • Results or Outcomes : Preclinical studies showed that GDC-0077 induced apoptosis (cell death) and inhibited cell proliferation in PIK3CA-mutant breast cancer cell lines to a greater extent than in PIK3CA wild-type cells . In mice, treatment with GDC-0077 resulted in tumor regressions . In the clinical trial, the combination of GDC-0077 and fulvestrant was evaluated, but specific results were not provided in the sources I found .

Application 2: Treatment of PIK3CA-Mutant Solid Tumors

  • Specific Scientific Field : Oncology, specifically the treatment of solid tumors .
  • Summary of the Application : GDC-0077 is being studied for its potential to treat solid tumors that have a specific mutation in the PIK3CA gene . This includes, but is not limited to, breast cancer .
  • Methods of Application or Experimental Procedures : In a first-in-human Phase Ia dose escalation study, GDC-0077 was evaluated in patients with PIK3CA-mutant solid tumors . The study was open-label, meaning all participants knew they were receiving the drug .

Application 3: Treatment of HER2-Positive Breast Cancer

  • Specific Scientific Field : Oncology, specifically the treatment of HER2-positive breast cancer .
  • Summary of the Application : GDC-0077 and another PI3K inhibitor, taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability through a unique mechanism that involves HER2-dependent mutant p110α degradation . This suggests that these inhibitors could be particularly effective in treating HER2-positive breast cancer .
  • Results or Outcomes : The study found that GDC-0077 and taselisib are more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This suggests that these inhibitors could provide a therapeutic advantage in the treatment of HER2-positive breast cancer .

将来の方向性

GDC-0077 is currently being investigated in three Phase III clinical studies in people with PIK3CA-mutated metastatic breast cancer . The study met its primary endpoint of progression-free survival (PFS), demonstrating a statistically significant and clinically meaningful improvement compared to palbociclib and fulvestrant alone .

特性

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inavolisib

CAS RN

2060571-02-8
Record name Inavolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0077
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INAVOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
252
Citations
K Edgar, E Hanan, S Staben, S Schmidt, R Hong… - Cancer Research, 2017 - AACR
… Compared to the PI3K inhibitor, taselisib, the improved biochemical selectivity of GDC-0077 … to taselisib than GDC-0077. Mechanism of action studies indicate that GDC-0077 induces …
Number of citations: 12 aacrjournals.org
KW Song, KA Edgar, EJ Hanan, M Hafner, J Oeh… - Cancer discovery, 2022 - AACR
… entered clinical trials, with early-phase GDC-0077 studies showing antitumor activity and a … Here we discover that GDC-0077 and taselisib more potently inhibit mutant PI3K pathway …
Number of citations: 40 aacrjournals.org
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
… A Phase I study (NCT03006172) of GDC-0077 showed a manageable safety profile with promising antitumor activity both as a single agent and when combined with standard-of-care …
Number of citations: 12 pubs.acs.org
C Han, SM Kelly, T Cravillion, SJ Savage, T Nguyen… - Tetrahedron, 2019 - Elsevier
… In summary, we developed an efficient and robust process to synthesize the GDC-0077 API featuring two consecutive Cu-catalyzed C single bond N couplings in chemoselective and …
Number of citations: 16 www.sciencedirect.com
D Juric, K Kalinsky, M Oliveira, A Cervantes, P Bedard… - Cancer Research, 2020 - AACR
… GDC-0077 is a potent p110α-selective inhibitor with a novel … study of GDC-0077 monotherapy and GDC-0077 combined … v1.1) of single agent GDC-0077 administered daily (QD) orally …
Number of citations: 11 aacrjournals.org
R Hong, K Edgar, K Song, S Steven, A Young… - Cancer research, 2018 - AACR
… cancer xenograft models with GDC-0077 resulted in tumor … model was also improved when GDC-0077 was combined with … provide rationale for evaluating GDC-0077, a PI3Kalpha …
Number of citations: 17 aacrjournals.org
N Turner, K Jhaveri, K Kalinsky, S Loibl… - Annals of …, 2020 - annalsofoncology.org
… GDC-0077 is a potent, selective PI3Kα inhibitor and a mutant … An ongoing phase I trial showed that GDC-0077 + P + F could … that will assess efficacy and safety of GDC-0077/pbo + P + F …
Number of citations: 4 www.annalsofoncology.org
K Jhaveri, K Kalinsky, P Bedard, A Cervantes, C Saura… - Cancer Research, 2020 - AACR
… of GDC-0077 in combination with letrozole with and without pabocicilb demonstrated a manageable safety profile combining GDC-0077 at … for DDI, high GDC-0077 dose intensity, and …
Number of citations: 9 aacrjournals.org
M Olivera, K Jhaveri, D Juric, PL Bedard, A Cervantes… - Cancer Research, 2021 - AACR
… GDC-0077, a PI3Kα-selective inhibitor and mutant PI3Kα degrader, is being developed as an anticancer agent. A phase I/Ib study of GDC-0077 alone and combined with other …
Number of citations: 2 aacrjournals.org
V Gambardella, A Cervantes, PL Bedard… - Annals of …, 2020 - annalsofoncology.org
… PD inhibition of these markers did not correlate with GDC-0077 dose or ET+/–palbociclib regimen, likely due to the limited range of doses explored and limited tumour pairs. PD …
Number of citations: 0 www.annalsofoncology.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。